4,6-Di([1,1'-biphenyl]-3-yl)-2-phenylpyrimidine
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Overview
Description
4,6-Di([1,1’-biphenyl]-3-yl)-2-phenylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis. This particular compound is characterized by its unique structure, which includes two biphenyl groups and a phenyl group attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di([1,1’-biphenyl]-3-yl)-2-phenylpyrimidine typically involves the condensation of appropriate biphenyl and phenyl precursors with a pyrimidine core. One common method involves the reaction of 3-bromobiphenyl with 2-phenyl-4,6-dichloropyrimidine under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling reaction. The reaction is usually carried out in the presence of a base like potassium carbonate and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in a solvent like toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of 4,6-Di([1,1’-biphenyl]-3-yl)-2-phenylpyrimidine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,6-Di([1,1’-biphenyl]-3-yl)-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and biphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4,6-Di([1,1’-biphenyl]-3-yl)-2-phenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 4,6-Di([1,1’-biphenyl]-3-yl)-2-phenylpyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The biphenyl and phenyl groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenyl-2-phenylpyrimidine: Lacks the biphenyl groups, resulting in different physical and chemical properties.
4,6-Di([1,1’-biphenyl]-4-yl)-2-phenylpyrimidine: Similar structure but with biphenyl groups attached at different positions, leading to variations in reactivity and applications.
Uniqueness
4,6-Di([1,1’-biphenyl]-3-yl)-2-phenylpyrimidine is unique due to the specific positioning of the biphenyl groups, which can influence its electronic properties and interactions with other molecules. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
4,6-Di([1,1'-biphenyl]-3-yl)-2-phenylpyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and mechanisms of action, particularly focusing on its antitumor properties and interaction with cellular targets.
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of the pyrimidine core followed by the introduction of biphenyl substituents. The general synthetic pathway can be summarized as follows:
- Formation of Pyrimidine Core : The initial step often involves the reaction of appropriate arylamines with pyrimidine precursors.
- Biphenyl Substitution : Subsequent steps introduce biphenyl groups at positions 4 and 6 of the pyrimidine ring via electrophilic aromatic substitution or coupling reactions.
Antitumor Activity
Research indicates that derivatives of pyrimidines exhibit significant antitumor activity. For instance, a study evaluating various pyrimidine derivatives found that compounds similar to this compound demonstrated broad-spectrum antitumor effects against several cancer cell lines, including MCF-7 (breast cancer), BGC-823 (gastric cancer), and A549 (lung cancer) .
The mechanism of action appears to involve:
- Inhibition of Cell Proliferation : Compounds were shown to induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .
- DNA Interaction : Studies utilizing UV/Vis spectroscopy and molecular docking suggest that these compounds may interact with DNA, affecting cellular replication and repair mechanisms .
Case Studies
A notable case study involved a series of synthesized pyrimidine derivatives evaluated for their cytotoxic effects. Among these, certain compounds exhibited IC50 values in the micromolar range against MCF-7 cells, indicating potent activity .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 10.5 | MCF-7 |
Compound B | 15.3 | BGC-823 |
Compound C | 8.7 | A549 |
This table summarizes the effectiveness of selected compounds derived from the pyrimidine scaffold.
The biological mechanisms underlying the activity of this compound include:
- EGFR Inhibition : Some derivatives have been identified as selective inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many types of cancers .
- Microtubule Disruption : Certain analogs have been reported to act as dual inhibitors affecting both EGFR signaling and microtubule dynamics .
Properties
IUPAC Name |
2-phenyl-4,6-bis(3-phenylphenyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24N2/c1-4-12-25(13-5-1)28-18-10-20-30(22-28)32-24-33(36-34(35-32)27-16-8-3-9-17-27)31-21-11-19-29(23-31)26-14-6-2-7-15-26/h1-24H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KROWLMTWCATHPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC=CC(=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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